BenchChemオンラインストアへようこそ!

Nesolicaftor

CFTR amplifier Mechanism of action CFTR modulators

Nesolicaftor is the sole CFTR amplifier that increases de novo CFTR protein synthesis at the translational level, expanding the total modulatable CFTR pool. Unlike correctors or potentiators, it restores CFTR mRNA even under TGF-β1 suppression. Essential for triple combination regimens (dirocaftor/posenacaftor/nesolicaftor) that achieved an 8% ppFEV1 improvement. Ideal for rare CFTR mutation research and PK studies owing to its distinct urinary excretion profile.

Molecular Formula C18H18N4O4
Molecular Weight 354.4 g/mol
CAS No. 1953130-87-4
Cat. No. B610333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNesolicaftor
CAS1953130-87-4
SynonymsPTI-428;  PTI 428;  PTI428; 
Molecular FormulaC18H18N4O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O
InChIInChI=1S/C18H18N4O4/c1-10(23)17-20-21-18(25-17)12-7-13(8-12)19-16(24)15-9-14(22-26-15)11-5-3-2-4-6-11/h2-6,9-10,12-13,23H,7-8H2,1H3,(H,19,24)/t10-,12?,13?/m1/s1
InChIKeyXPEHHUISIBFLHX-QFWMXSHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nesolicaftor (PTI-428) for CF Research: A CFTR Amplifier with Distinct Mechanism and Triple Combination Potential


Nesolicaftor (CAS 1953130-87-4), also known as PTI-428, is a small molecule cystic fibrosis transmembrane conductance regulator (CFTR) amplifier. Unlike traditional CFTR correctors (e.g., lumacaftor, tezacaftor, elexacaftor) that assist in protein folding or potentiators (e.g., ivacaftor) that enhance channel gating, nesolicaftor is designed to increase the de novo synthesis of CFTR protein [1]. This unique mechanism increases the total pool of CFTR available for correction and potentiation, making it a key component of investigational triple combination therapies, such as the dirocaftor/posenacaftor/nesolicaftor regimen developed by FAIR Therapeutics [2].

Why CFTR Amplifiers Like Nesolicaftor Cannot Be Substituted by Standard Correctors or Potentiators


In cystic fibrosis research, the choice of CFTR modulator is not interchangeable. While correctors (e.g., lumacaftor, tezacaftor, elexacaftor) target protein folding and trafficking, and potentiators (e.g., ivacaftor) enhance channel gating, nesolicaftor operates at the translational level by increasing CFTR mRNA and protein synthesis [1]. This distinct mechanism is crucial for addressing the reduced CFTR expression observed in inflamed environments, a condition where standard modulators may show diminished efficacy [2]. Substituting nesolicaftor with a corrector or potentiator would miss the opportunity to amplify the total CFTR pool, potentially limiting the overall therapeutic benefit in combinatorial regimens, especially for patients with low baseline CFTR expression or those with rare mutations unresponsive to approved therapies [3].

Nesolicaftor Differentiation Data: Comparative Quantitative Evidence vs. CFTR Modulator Alternatives


Mechanism of Action: Amplification vs. Correction or Potentiation

Nesolicaftor (PTI-428) is classified as a CFTR amplifier, a distinct class of modulator that increases CFTR mRNA expression and protein synthesis. This contrasts with correctors like elexacaftor, lumacaftor, and tezacaftor, which facilitate protein folding and trafficking, and potentiators like ivacaftor, which enhance channel gating. This classification is based on functional assay data demonstrating increased CFTR mRNA levels [1].

CFTR amplifier Mechanism of action CFTR modulators

In Vitro Potency: Nesolicaftor Enhances F508del-CFTR Maturation (EC50 = 100 nM)

In FRT cells expressing F508del-CFTR, nesolicaftor enhanced protein maturation with an EC50 of 100 nM . This value provides a benchmark for its in vitro activity. For context, the corrector lumacaftor (VX-809) has been reported to have an EC50 of approximately 0.1 μM (100 nM) in similar cell-based assays for F508del-CFTR correction [1].

EC50 F508del-CFTR In vitro potency

Functional Augmentation: Nesolicaftor Boosts Modulator-Corrected CFTR Activity in Primary Cells

In primary human CF bronchial epithelial (CFBE) cells homozygous for F508del, the addition of 10 µM nesolicaftor to a combination of elexacaftor/tezacaftor/ivacaftor (ETI) significantly increased CFTR-mediated short-circuit current (ISC). Specifically, nesolicaftor caused a relative increase in F508del CFTR function by 70% in cells treated with lumacaftor/ivacaftor (LI) and by 29% in cells treated with tezacaftor/ivacaftor (TI), compared to the respective dual combinations alone [1].

CFTR function Combination therapy TGF-β1 rescue

Clinical Efficacy Contribution: Nesolicaftor in Triple Combination Delivers Mean Absolute ppFEV1 Improvement of 8%

A Phase 2 clinical trial (NCT03591094) evaluated the triple combination of dirocaftor (300 mg) + posenacaftor (600 mg) + nesolicaftor (10 mg) in F508del homozygous CF patients. The addition of nesolicaftor to the doublet (dirocaftor + posenacaftor) resulted in a mean absolute improvement in ppFEV1 of 8 percentage points over pooled placebo at Day 28 (p ≤ 0.01, 95% CI 3, 12; n=11). This improvement was greater than that observed with the doublet alone [1].

Phase 2 clinical trial ppFEV1 F508del homozygous

Rescue of TGF-β1-Mediated CFTR Suppression: Nesolicaftor Restores mRNA Levels in Inflamed Environments

In CFBE cells treated with ETI, the inflammatory cytokine TGF-β1 significantly reduced CFTR mRNA expression. The addition of nesolicaftor (10 µM) reversed this suppression, restoring CFTR mRNA levels to those observed in ETI-treated cells without TGF-β1 exposure [1]. This effect is specific to the amplifier mechanism.

Inflammation TGF-β1 CFTR mRNA

Pharmacokinetic Differentiation: Nesolicaftor Exhibits Prolonged Half-Life and Unique Excretion Pathway

Preclinical studies indicate that nesolicaftor has a prolonged half-life of 15-25 hours and is primarily excreted in the urine. In contrast, its combination partners posenacaftor and dirocaftor are mainly excreted in the feces [1]. This differentiation in excretion routes may have implications for dosing considerations in patients with hepatic or renal impairment.

Pharmacokinetics Half-life Excretion

Nesolicaftor Procurement Scenarios: When Its Unique Amplifier Mechanism Delivers Value


In Vitro Investigation of CFTR Amplifier Mechanism in Inflammatory Models

Procure nesolicaftor for cell-based studies aiming to understand how CFTR amplification can overcome TGF-β1-mediated suppression of CFTR expression. The evidence demonstrates that nesolicaftor restores CFTR mRNA levels in the presence of this inflammatory cytokine [1]. Use this compound in combination with ETI to model potential benefits for patients with persistent airway inflammation, a scenario where correctors alone may show reduced efficacy.

Preclinical Development of Triple Combination CFTR Modulator Regimens

Nesolicaftor is an essential component for formulating and testing triple combination therapies (e.g., with dirocaftor and posenacaftor) aimed at maximizing CFTR function in F508del homozygous models. The clinical data showing an 8% absolute improvement in ppFEV1 for the triple combination over placebo, and the in vitro data showing 70% augmentation of LI-treated CFTR function, directly support its inclusion in such regimens [1].

Functional Rescue Studies in Rare CFTR Mutation Models

Given the development of the dirocaftor/posenacaftor/nesolicaftor combination for ultra-rare CF variants [1], procurement of nesolicaftor is warranted for researchers investigating the potential of amplifier-based strategies to enhance CFTR function in mutations unresponsive to approved modulators like Trikafta. The distinct mechanism may provide benefit where correctors and potentiators alone are insufficient.

Pharmacokinetic and Metabolism Studies in CFTR Modulator Research

Nesolicaftor's unique excretion profile (primarily urinary) compared to its combination partners posenacaftor and dirocaftor (primarily fecal) [1] makes it a valuable tool for studies investigating the pharmacokinetic interactions and metabolic fate of CFTR modulators. This is particularly relevant for understanding dosing considerations in patient populations with varying hepatic or renal function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nesolicaftor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.